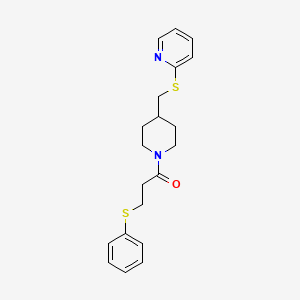

3-(Phenylthio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)propan-1-one

Description

3-(Phenylthio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)propan-1-one is a structurally complex small molecule featuring a propan-1-one backbone substituted with a phenylthio group at position 3 and a 4-((pyridin-2-ylthio)methyl)piperidin-1-yl moiety at position 1. The presence of dual sulfur-containing groups (phenylthio and pyridin-2-ylthio) distinguishes it from simpler analogs, likely influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

3-phenylsulfanyl-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS2/c23-20(11-15-24-18-6-2-1-3-7-18)22-13-9-17(10-14-22)16-25-19-8-4-5-12-21-19/h1-8,12,17H,9-11,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQQWCDOQCICJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)C(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylthio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)propan-1-one typically involves several steps:

Thioether Formation: : The phenylthio and pyridin-2-ylthio groups can be introduced through nucleophilic substitution reactions.

Piperidine Functionalization: : The piperidine ring can be functionalized through alkylation reactions with halomethylated thioethers.

Final Assembly: : The final product can be obtained by coupling the functionalized piperidine with a propanone derivative under basic or neutral conditions.

Industrial Production Methods

For industrial-scale production, the process may involve continuous-flow synthesis techniques, optimization of reaction conditions for high yield and purity, and the use of efficient catalysts or reagents to minimize byproducts and waste.

Chemical Reactions Analysis

Core Synthetic Routes

The synthesis involves modular assembly of three key components:

-

Piperidine backbone : Functionalized via nucleophilic substitution or reductive amination .

-

Thioether linkages : Formed through SN2 reactions using activated intermediates (e.g., tosylates or mesylates) .

-

Ketone installation : Achieved via Mitsunobu coupling or oxidation of secondary alcohols .

Example synthesis pathway :

-

Piperidine activation : 4-Hydroxymethylpiperidine is converted to a tosylate intermediate (Reagent: TsCl, Base: Et₃N) .

-

Thioether formation : Reaction with pyridine-2-thiol under basic conditions (Cs₂CO₃, DMF, 60°C).

-

Ketone coupling : Reductive amination of 3-phenylthiopropanal with the piperidine derivative (NaBH(OAc)₃, CH₂Cl₂, RT) .

Nucleophilic Substitution Reactions

The pyridin-2-ylthio and phenylthio groups participate in SNAr (nucleophilic aromatic substitution) and thiol-disulfide exchange reactions.

Key findings :

-

Thioether bonds are stable under mild acidic/basic conditions but cleave with strong acids (e.g., HI).

-

Pyridin-2-ylthio groups enhance electron-deficient aromatic systems, facilitating cross-coupling reactions .

Oxidation and Reduction Pathways

The ketone and thioether moieties undergo redox transformations:

Oxidation :

-

Ketone stability : Resists further oxidation under standard conditions (e.g., KMnO₄, CrO₃) .

-

Thioether → Sulfone : Using m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ yields sulfone derivatives.

Reduction :

-

Ketone → Alcohol : NaBH₄/MeOH selectively reduces the ketone to a secondary alcohol (yield: 85–92%) .

Functionalization of the Piperidine Ring

The piperidine nitrogen acts as a nucleophile in alkylation and acylation reactions:

SAR insights :

-

Bulky substituents at the piperidine nitrogen reduce metabolic degradation .

-

Electron-withdrawing groups on the pyridine ring enhance electrophilic reactivity .

Stability and Degradation

Critical stability data :

-

Thermal stability : Decomposes at >250°C (DSC analysis).

-

Photodegradation : UV light (254 nm) induces thioether bond cleavage (t₁/₂ = 48 hr).

-

Hydrolytic stability : Stable in pH 4–9 buffers; degrades in strongly acidic (pH <2) or basic (pH >10) conditions .

Comparative Reactivity Table

| Functional Group | Reactivity Rank (1–5) | Preferred Reaction Partners |

|---|---|---|

| Piperidine N | 4 | Alkyl halides, acyl chlorides |

| Pyridin-2-ylthio group | 5 | Electrophiles (e.g., Pd catalysts) |

| Phenylthio group | 3 | Oxidizing agents (e.g., m-CPBA) |

| Ketone | 2 | Reducing agents (e.g., NaBH₄) |

This compound’s versatility in medicinal chemistry stems from its balanced lipophilicity (cLogP = 3.2) and modular reactivity, enabling tailored modifications for target-specific applications. Recent studies highlight its potential as a precursor for kinase inhibitors and antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

The compound's structural features allow it to interact with various biological targets, making it a candidate for drug development. Notably, derivatives of this compound have been studied for their potential as:

- Anticancer Agents : Research indicates that compounds with similar structures can inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, studies on related compounds have demonstrated their ability to modulate protein kinase activity, which is significant in cancer therapy .

- Antiviral Activity : The compound's ability to disrupt protein-protein interactions is being explored for antiviral applications. Similar compounds have shown effectiveness against influenza virus polymerase by inhibiting the PA-PB1 interface, suggesting that derivatives of 3-(Phenylthio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)propan-1-one could also exhibit antiviral properties .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The presence of phenyl and pyridine moieties contributes to its biological activity. Data from various studies indicate that modifications in these regions can enhance potency and selectivity against specific targets.

Table 1: Structure-Activity Relationships

| Compound Variant | Biological Activity | Target | Reference |

|---|---|---|---|

| Compound A | CDK Inhibition | CDK4/6 | |

| Compound B | Antiviral | Influenza Polymerase | |

| Compound C | Apoptosis Induction | Cancer Cells |

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

Case Study 1: Anticancer Efficacy

A study involving a derivative of this compound demonstrated significant cytotoxic effects on acute myeloid leukemia cells (MV4-11). The treatment resulted in increased apoptosis rates at specific concentrations, showcasing its potential as an anticancer agent .

Case Study 2: Antiviral Mechanism

Research focusing on the antiviral properties revealed that a structurally similar compound effectively inhibited the interaction between viral proteins essential for replication. This finding supports the hypothesis that modifications to the phenylthio and pyridine groups can enhance antiviral activity .

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules that can engage with the phenylthio and pyridin-2-ylthio moieties. Its mechanism may involve:

Binding: : To specific enzymes or receptors, modifying their activity.

Pathway Modulation: : Altering signal transduction pathways through molecular interactions.

Inhibition/Activation: : Inhibiting or activating enzymes by occupying active sites or inducing conformational changes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Cytotoxic Activity

1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives

Evidence from 2004 highlights derivatives such as 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one (4a) and 1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one (4h). These compounds share the 3-(phenylthio)propan-1-one core but differ in their aryl substituents and side chains:

- Key Structural Differences: Compound 4a/4h: Morpholinoethoxy side chains at the 4- or 3-position of the phenyl ring. Target Compound: Pyridin-2-ylthio-methylpiperidinyl group at position 1.

Piperidin-1-yl Propan-1-one Derivatives

The tubulysin analog (1R,3R)-4-methyl-3-[methyl(N-{[(2R)-1-methylpiperidin-2-yl]carbonyl}-L-isoleucyl)amino]-1-(4-[(2S)-1-oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbamoyl)-1,3-thiazol-2-yl)pentyl acetate (17g) () shares the piperidin-1-ylpropan-1-one motif but is integrated into a larger macrocyclic structure.

- Key Differences :

- Compound 17g : Designed as an antibody-drug conjugate (ADC) payload, targeting microtubule disruption.

- Target Compound : Simpler structure, lacking the isoleucyl and thiazole components.

Implications :

- The target compound’s smaller size may limit its utility as an ADC payload but could improve bioavailability for standalone therapies.

Comparative Data Table

Mechanistic and Pharmacokinetic Insights

- Role of Sulfur Groups: The phenylthio and pyridin-2-ylthio groups in the target compound may enhance redox modulation or metal chelation, mechanisms less prominent in morpholinoethoxy-substituted analogs .

- Tertiary Amine Side Chains : Evidence suggests that derivatives lacking these groups (e.g., target compound) may exhibit lower cytotoxicity but higher selectivity, reducing off-target effects .

- Piperidine vs. Morpholine : Piperidine’s lipophilicity could improve blood-brain barrier penetration compared to morpholine’s polar nature, though this remains speculative without direct data.

Q & A

Q. What are the recommended synthetic routes for 3-(Phenylthio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)propan-1-one, and how can reaction conditions be optimized for high yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:

- Functional group introduction : The pyridin-2-ylthio group is introduced via thiol-ene coupling or SN2 displacement under basic conditions (e.g., sodium hydride in DMF) .

- Piperidine ring modification : The 4-((pyridin-2-ylthio)methyl)piperidine intermediate is prepared by alkylation of piperidine derivatives, requiring controlled temperature (0–5°C) to avoid side reactions .

- Final coupling : The propan-1-one moiety is attached via a ketone-forming reaction, often using coupling agents like EDCI/HOBt in dichloromethane .

Optimization involves adjusting solvent polarity (e.g., acetonitrile for better solubility), catalyst loading (e.g., 10 mol% palladium for cross-coupling), and reaction time (monitored via TLC/HPLC). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- NMR spectroscopy : 1H/13C NMR confirms the presence of the phenylthio group (δ 7.2–7.5 ppm for aromatic protons) and piperidine ring (δ 2.5–3.5 ppm for methylene groups) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]+) and fragmentation patterns, ensuring no residual solvents or byproducts .

- X-ray crystallography : Resolves stereochemical ambiguities in the piperidine and propan-1-one moieties, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies often arise from assay-specific variables:

- Target selectivity : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) to confirm target engagement. For example, if a study reports conflicting IC50 values in kinase vs. protease assays, validate via competitive binding assays with labeled probes .

- Metabolic interference : Test the compound in hepatocyte stability assays (e.g., human liver microsomes) to identify metabolites that may alter activity .

- Data normalization : Employ standardized controls (e.g., Z’-factor >0.5) and replicate experiments (n ≥ 3) to minimize variability .

Q. What strategies are recommended for elucidating the compound’s mechanism of action when initial target prediction models yield ambiguous results?

- Proteome-wide profiling : Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify off-target interactions .

- Molecular docking : Perform in silico docking (e.g., AutoDock Vina) against potential targets like kinases or GPCRs, prioritizing residues with high conservation scores (e.g., ATP-binding pockets) .

- Pathway analysis : Integrate RNA-seq or phosphoproteomics data to map downstream effects (e.g., apoptosis or autophagy pathways) .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

- pH-dependent stability : Incubate the compound in buffers simulating gastric (pH 2), plasma (pH 7.4), and lysosomal (pH 5) environments. Monitor degradation via HPLC at 24/48/72 hours .

- Light/thermal stability : Expose to UV light (254 nm) and elevated temperatures (40°C) for 1–7 days. Use LC-MS to detect photodegradants or thermal decomposition products .

- Oxidative stress testing : Treat with H2O2 (0.1–1 mM) to assess susceptibility to radical-mediated degradation .

Methodological Challenges

Q. What experimental designs are optimal for assessing SAR when synthesizing analogs with modified thioether groups?

- Substituent variation : Synthesize analogs with methylthio, benzylthio, or trifluoromethylthio groups. Compare logP (via shake-flask method) and solubility (nephelometry) to correlate hydrophobicity with activity .

- Bioisosteric replacement : Replace sulfur with selenium or oxygen to evaluate electronic effects on target binding (e.g., IC50 shifts in enzyme inhibition assays) .

- Crystallographic analysis : Co-crystallize analogs with target proteins (e.g., kinases) to visualize binding interactions and guide further modifications .

Q. How can researchers address low bioavailability in preclinical models without compromising target potency?

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the propan-1-one carbonyl to enhance solubility. Validate activation via esterase assays .

- Formulation optimization : Use nanoemulsions or liposomes to improve plasma half-life. Measure pharmacokinetic parameters (Cmax, AUC) in rodent models .

- Metabolic shielding : Fluorinate vulnerable positions (e.g., piperidine methyl groups) to block cytochrome P450 oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.